The synthesis of (±)-5,6-epoxy-5,6-dihydroquinoline typically involves multi-step organic reactions. One common synthetic route is the cyclization of appropriate precursors under specific conditions. The process often begins with a quinoline derivative that undergoes epoxidation to introduce the oxirane ring.
The molecular structure of (±)-5,6-epoxy-5,6-dihydroquinoline features a bicyclic system comprising a quinoline and an epoxide.
(±)-5,6-Epoxy-5,6-dihydroquinoline can participate in several chemical reactions:
The mechanism of action for (±)-5,6-epoxy-5,6-dihydroquinoline involves its interaction with various molecular targets such as enzymes and receptors:
These properties make (±)-5,6-epoxy-5,6-dihydroquinoline suitable for various applications in organic synthesis and medicinal chemistry.
(±)-5,6-Epoxy-5,6-dihydroquinoline has diverse applications across different scientific fields:
(±)-5,6-Epoxy-5,6-dihydroquinoline is a chiral epoxide derivative of quinoline characterized by an oxygen bridge between positions C5 and C6, resulting in a non-planar, strained three-membered ring system. The IUPAC name is 1a,7b-dihydrooxireno[2,3-f]quinoline, reflecting the fused oxirane (epoxide) ring attached to the quinoline scaffold at the benzo-fused edge [2] [4]. The (±) notation indicates the racemic nature of the compound, encompassing both enantiomers: (5S,6R) and (5R,6S). The chiral centers arise from the epoxide ring formation, which locks the C5 and C6 atoms in a specific spatial configuration. Key molecular identifiers include:
Table 1: Molecular Identification Data
Property | Value |
---|---|
Molecular Formula | C₉H₇NO |
CAS Registry Number | 135096-21-8 (enantiopure); 148175 (racemic) |
Molecular Weight | 145.16 g/mol |
SMILES (racemic) | C1=CC2=C(C=CC3C2O3)N=C1 |
InChIKey (racemic) | DUTMSHWTRSUNIF-UHFFFAOYSA-N |
Isomeric SMILES (chiral) | C1=CC2=C(C=C[C@@H]3[C@H]2O3)N=C1 |
The core bicyclic structure consists of a benzene ring fused to a dihydropyridine ring bearing the epoxide functionality, significantly altering electron distribution and conferring high reactivity [2] [8].
The synthesis and characterization of (±)-5,6-epoxy-5,6-dihydroquinoline emerged prominently in the late 20th century, driven by investigations into the metabolic pathways of polycyclic aromatic nitrogen heterocycles (PANHs). Early synthetic work by Boyd, Agarwal, Jerina, and colleagues in the 1990s established foundational methods for generating racemic and enantiopure arene oxides of quinoline. Their research demonstrated two primary synthetic routes: direct epoxidation of quinoline precursors and hydration of derived dihydroquinolines [1]. A landmark 1990 publication detailed the synthesis of racemic quinoline 5,6-oxide and 7,8-oxide isomers via epoxidation of dihydroquinoline intermediates, followed by base-catalyzed hydration to yield trans-dihydrodiol metabolites [1]. This work established the compound as a critical synthetic target for mimicking biological oxidation processes. Concurrently, research on bacterial dioxygenase enzymes revealed the formation of unstable cis-dihydrodiol metabolites from quinoline, suggesting parallels to mammalian arene oxide formation [5]. The compound’s significance lies in its role as a stable synthetic analogue of transient electrophilic intermediates implicated in quinoline’s bioactivation.
(±)-5,6-Epoxy-5,6-dihydroquinoline serves as a pivotal model compound for elucidating the metabolic fate of quinoline, a recognized environmental hepatocarcinogen. Mammalian cytochrome P450 (CYP450) enzymes oxidize quinoline primarily at the C5-C6 bond, generating electrophilic arene oxides like 5,6-epoxy-5,6-dihydroquinoline [5]. These unstable intermediates undergo three competing pathways:
Research using this synthetic arene oxide confirmed quinoline’s metabolic activation parallels that of benzo[a]pyrene, establishing PANHs as significant environmental toxicants. Furthermore, comparative studies with bacterial Toluene Dioxygenase (TDO)-derived cis-dihydrodiols demonstrated divergent stereochemical and stability profiles, highlighting differences between mammalian and bacterial quinoline metabolism [5]. Chemoenzymatic syntheses now utilize stable cis-dihydrodiol precursors (e.g., from 2-chloroquinoline biotransformation) to access enantiopure mammalian metabolites like 5,6-epoxy-5,6-dihydroquinoline, facilitating studies on stereospecific bioactivity [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8